molecular formula C6H6N2O2 B7768964 CID 8665

CID 8665

Cat. No. B7768964
M. Wt: 138.12 g/mol
InChI Key: DAHPIMYBWVSMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8665 is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8665 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8665 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells : CID has been employed as a tool to study various biological processes, such as dissecting signal transductions and elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has allowed for control over protein function with unprecedented precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

  • Calculation of CID Mass Spectra : An extension of the quantum-chemical electron ionization mass spectra (QCEIMS) program, now known as QCxMS, has been developed to calculate collision-induced dissociation (CID) spectra. This program allows for the modeling of fragmentation and rearrangement reactions, providing detailed insights into collision kinetics and fragmentation pathways, which is essential for substance identification in chemical research (Koopman & Grimme, 2021).

  • Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These platforms allow for fine-tuning gene expression and multiplexing biological signals with different logic gating operations. They can also be used in vivo for inducible and reversible gene activation, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed, which can be rapidly turned on and off using light. This system has been used to control peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology : CID has been instrumental in solving numerous problems in cell biology, especially in understanding signaling paradoxes and manipulating systems such as lipid second messengers and small GTPases. Recent advances have improved specificity and developed novel substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Barley : CID (carbon isotope discrimination) has been used as a selection criterion to improve water use efficiency and productivity of barley. This application demonstrates the potential of leaf CID as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).

properties

IUPAC Name

N-hydroxy-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPIMYBWVSMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 8665

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Shearer, LC de Morelos, G Rabassa, RS Sayers… - PMLA, 1961 - cambridge.org
Bogota: Ed. Iqueima, 1959. 8601. Beck, Vera F.“America en la obra de algunos poetas espanoles: Una compenetraci6n de dos culturas.” CA, Ano xix, cvm, 249-259. 8602.------“…
Number of citations: 0 www.cambridge.org

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